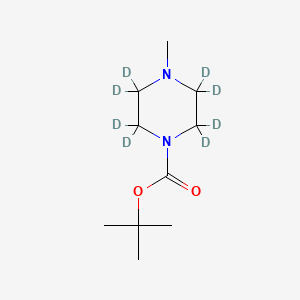
Loxapine-d8 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Loxapine-d8 Hydrochloride is a deuterated form of Loxapine, an antipsychotic medication primarily used in the treatment of schizophrenia. The deuterated version, Loxapine-d8, is labeled with deuterium, a stable isotope of hydrogen, which can be used in various scientific research applications, including pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Loxapine-d8 Hydrochloride involves several steps, starting with the preparation of the key intermediate compounds. The general synthetic route includes:
Condensation Reaction: A condensation reaction between a compound I and a compound II in an organic solvent to obtain an intermediate III.
Reduction Condensation Reaction: The intermediate III undergoes a reduction condensation reaction to form intermediate IV.
Final Reaction: The intermediate IV reacts with N-methyl piperazine to yield the target compound, Loxapine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reagents and raw materials used are readily available, and the process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Loxapine-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Loxapine N-oxide.
Reduction: Reduction reactions can convert Loxapine to its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include Loxapine N-oxide, reduced forms of Loxapine, and various substituted derivatives .
Scientific Research Applications
Loxapine-d8 Hydrochloride has several scientific research applications:
Pharmacokinetic Studies: The deuterated form is used to study the pharmacokinetics of Loxapine, providing insights into its absorption, distribution, metabolism, and excretion.
Biological Research: It is used in studies investigating the effects of Loxapine on neurotransmitter systems, particularly dopamine and serotonin receptors.
Medical Research: This compound is used in clinical research to develop new therapeutic strategies for treating schizophrenia and other psychotic disorders.
Industrial Applications: The compound is used in the development of new antipsychotic medications and in the study of drug interactions.
Mechanism of Action
Loxapine-d8 Hydrochloride exerts its effects by antagonizing dopamine and serotonin receptors. It primarily targets the D2 dopamine receptor and the 5-HT2 serotonin receptor, leading to cortical inhibition and suppression of aggression . The exact mode of action is not fully established, but it involves changes in the excitability of subcortical inhibitory areas .
Comparison with Similar Compounds
Similar Compounds
Clozapine: Structurally similar to Loxapine, used as an antipsychotic medication.
Amoxapine: A tricyclic antidepressant that is a metabolite of Loxapine.
Olanzapine: Another antipsychotic with a similar mechanism of action.
Uniqueness
Loxapine-d8 Hydrochloride is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking of the compound in biological systems . This makes it a valuable tool in both research and clinical settings.
Properties
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H/i8D2,9D2,10D2,11D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXBVMKACNEMKY-KTSBLNPMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857920 |
Source


|
| Record name | 2-Chloro-11-[4-methyl(~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-19-8 |
Source


|
| Record name | 2-Chloro-11-[4-methyl(~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Benzyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563536.png)








